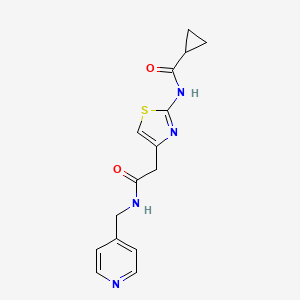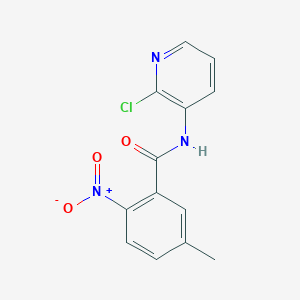
N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring and a cyclopropane ring. Thiazoles are aromatic compounds that contain a five-membered ring with one sulfur atom and one nitrogen atom . Cyclopropanes are three-membered carbon rings. The compound also contains an amide group and a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring might be formed through a condensation reaction, while the cyclopropane ring might be formed through a cyclopropanation reaction . The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiazole ring and the pyridine ring could contribute to the compound’s stability . The cyclopropane ring, on the other hand, is known for its ring strain due to its angle of 60 degrees, which deviates from the ideal tetrahedral angle of 109.5 degrees .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The thiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique
Thiazole Derivatives in Tuberculosis Treatment
A study explored the synthesis of thiazole-aminopiperidine hybrids as potential inhibitors of Mycobacterium tuberculosis GyrB, a key enzyme in bacterial DNA replication. The most promising compound exhibited significant inhibitory activity against Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase, along with notable antituberculosis activity, without being cytotoxic at tested concentrations (Jeankumar et al., 2013).
Thiazole-Containing Heterocycles in Antifungal Applications
New thiazolo[3,2-a]pyridines and related heterocyclic systems were synthesized and tested for antifungal properties. These compounds showed promising results in preliminary antifungal tests, indicating potential applications in combating fungal infections (al-Thebeiti, 2000).
Thiazole-Based Compounds in VEGFR-2 Inhibition
Research identified substituted benzamides with a thiazole moiety as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. These compounds showed high selectivity, favorable pharmacokinetics, and significant efficacy in inhibiting tumor growth in lung and colon carcinoma models, highlighting their potential in cancer therapy (Borzilleri et al., 2006).
Thiazole Scaffolds in Novel Anticancer Agents
Co(II) complexes containing thiazole derivatives demonstrated fluorescence properties and anticancer activity, especially against human breast cancer cell lines. These findings suggest the potential of thiazole-based compounds in developing new anticancer therapies (Vellaiswamy & Ramaswamy, 2017).
Thiazole Compounds in Antimicrobial Research
Thiazole and oxazole containing amino acids and peptides showed moderate in vitro antibacterial activity against a range of bacterial strains and fungi, indicating their potential use in developing new antimicrobial agents (Stanchev et al., 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-13(17-8-10-3-5-16-6-4-10)7-12-9-22-15(18-12)19-14(21)11-1-2-11/h3-6,9,11H,1-2,7-8H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHRASYBWYZEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2882540.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2882541.png)
![N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2882542.png)

![[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol](/img/structure/B2882544.png)

![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2882547.png)
![3-fluoro-4-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2882549.png)



![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2882555.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid](/img/structure/B2882558.png)